Lithium arsenate
Description
Contextualization within Oxoarsenate Chemistry and Lithium-Containing Systems
Oxoarsenates are a class of compounds containing the arsenate oxyanion, AsO₄³⁻, where arsenic is in the +5 oxidation state. These compounds are of interest for their diverse structural chemistry and potential applications in various technological fields. americanelements.com The presence of the tetrahedral AsO₄³⁻ anion is a defining feature of orthoarsenates, to which lithium arsenate belongs.
The study of lithium-containing systems is a major focus in materials science, primarily driven by the demand for advanced energy storage solutions. rsc.orgrsc.orgliverpool.ac.uk Lithium's small ionic radius and low atomic weight make it an ideal charge carrier in solid-state electrolytes for lithium-ion batteries. rsc.orgrsc.orgliverpool.ac.ukontosight.ai Research into lithium-containing compounds, including arsenates, often explores their potential as solid electrolytes or as precursor materials for other functional materials. ontosight.ai
Overview of Academic Research Trajectories for Lithium-Containing Arsenate Species
Academic research on lithium-containing arsenate species has followed several key trajectories. A primary focus has been on the synthesis and characterization of these materials to understand their fundamental chemical and physical properties. This includes the development of various synthetic routes, such as solid-state reactions and solution-based methods, to obtain pure and well-defined crystalline phases. epo.org
A significant area of investigation is the crystal chemistry and structural analysis of these compounds. materialsproject.orgnih.govresearchgate.net Researchers have studied the crystal structures of compounds like Li₃AsO₄ and its polymorphs to understand the coordination environments of the lithium and arsenate ions and how these structural features influence the material's properties. materialsproject.orgresearchgate.netuliege.be This includes investigations into phase transitions that can occur at different temperatures. nih.govresearchgate.netuliege.be
Furthermore, the potential applications of lithium-containing arsenates in materials science are a central theme of ongoing research. While this compound itself is explored, it also serves as a precursor for the synthesis of other advanced materials. For instance, it is used in the preparation of lithium meta-arsenite (LiAsO₂) and lithium hexafluoroarsenate (B1215188) (LiAsF₆), which have applications in battery technology. dtic.mil The study of ionic conductivity in lithium-containing arsenates and related compounds is another critical research direction, with the goal of developing new solid-state electrolytes for safer and more efficient batteries. rsc.orgrsc.orgliverpool.ac.uk
Structure
2D Structure
Properties
CAS No. |
13478-14-3 |
|---|---|
Molecular Formula |
AsH3LiO4 |
Molecular Weight |
148.9 g/mol |
IUPAC Name |
trilithium;arsorate |
InChI |
InChI=1S/AsH3O4.Li/c2-1(3,4)5;/h(H3,2,3,4,5); |
InChI Key |
UKNGXMGIMBBLDD-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] |
Canonical SMILES |
[Li].O[As](=O)(O)O |
Other CAS No. |
13478-14-3 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Lithium Arsenate Species
Reduction Pathways Involving Lithium Arsenate (Li₃AsO₄) as a Precursor
Formation of Lithium Arsenide (Li₃As) via Reduction of this compound (Li₃AsO₄) in Electric Furnaces
Lithium arsenide (Li₃As) can be synthesized through the reduction of this compound (Li₃AsO₄). This process is typically carried out in an electric furnace at high temperatures. While the direct reaction of lithium and arsenic at elevated temperatures is a common method for producing Li₃As, the reduction of this compound presents an alternative pathway. wikipedia.org
Ion Exchange Synthesis Routes for Hydrated Lithium Arsenates
Preparation of Lithium Zinc Arsenate Hydrate (B1144303) (LiZnAsO₄·H₂O) from Sodium Zinc Arsenate Hydrate via Lithium Ion Exchange
Lithium zinc arsenate hydrate (LiZnAsO₄·H₂O) can be prepared through an ion exchange process. This synthesis involves using single crystals of sodium zinc arsenate dihydrate (NaZnAsO₄·2H₂O) as the starting material. The sodium ions are exchanged for lithium ions by placing the starting material in a concentrated lithium chloride solution at room temperature. d-nb.info This method results in the formation of polycrystalline LiZnAsO₄·H₂O. d-nb.info The crystal structure of LiZnAsO₄·H₂O consists of a framework of AsO₄ and ZnO₄ tetrahedra, creating channels where lithium cations and water molecules are located. d-nb.inforesearchgate.net Similar ion-exchange reactions have been explored with other zinc arsenate analogues. For instance, reacting a potassium zinc arsenate with lithium chloride yielded a lithium derivative that is stable up to 200 °C. csulb.edu
Solid-State Approaches for Related Lithium Oxoarsenates
Synthesis of Lithium Meta Arsenite (LiAsO₂) via Solid-State Thermal Reaction of Lithium Salts with Arsenous Trioxide
Lithium meta-arsenite (LiAsO₂) is synthesized via a solid-state thermal reaction. google.comepo.org This method involves mixing a lithium salt, such as lithium hydroxide (B78521) (LiOH), lithium carbonate (Li₂CO₃), lithium oxide (Li₂O), or lithium nitrate (B79036) (LiNO₃), with arsenous trioxide (As₂O₃). google.comepo.orgepo.org The reactants are used in equimolar proportions to ensure a 1:1 molar ratio of lithium to arsenic. google.comepo.org
The general solid-state reaction can be represented as: 2LiX + As₂O₃ → 2LiAsO₂ + 2X (where X can be OH, or part of O²⁻, NO₃⁻, CO₃²⁻) google.com
The synthesis procedure involves grinding the mixture of the lithium salt and arsenous trioxide, and then heating it in a silica (B1680970) or porcelain crucible within an electric furnace. google.comepo.org The reaction temperature and duration depend on the specific lithium salt used. For LiOH, Li₂O, and LiNO₃, the mixture is typically heated to 400°C for 4 to 10 hours. google.comepo.org When lithium carbonate is the precursor, a higher temperature of 600°C for 10 hours is required. google.comepo.org The process is designed to be a single-step reaction with high efficiency, yielding a pure product. google.comepo.org This method is noted for producing LiAsO₂ as an intermediate for other compounds, such as lithium hexafluoroarsenate (B1215188) (LiAsF₆). epo.orgepo.org
| Lithium Precursor | Arsenic Precursor | Reaction Temperature (°C) | Reaction Time (hours) |
| LiOH, Li₂O, LiNO₃ | As₂O₃ | 400 | 4-10 |
| Li₂CO₃ | As₂O₃ | 600 | 10 |
Crystallographic and Structural Elucidation of Lithium Arsenate Systems
Crystal Structure Determination of Lithium Zinc Arsenate Hydrate (B1144303) (LiZnAsO₄·H₂O)
The compound lithium zinc arsenate hydrate, with the chemical formula LiZnAsO₄·H₂O, has been synthesized and its structure elucidated through techniques such as X-ray powder diffraction. nih.govwikipedia.org The synthesis can be achieved via ion exchange from sodium zinc arsenate hydrate in a lithium chloride solution or through hydrothermal methods. nih.govwikipedia.org While obtaining a single crystal suitable for analysis has been challenging due to multiple twinning, powder diffraction data has provided a clear view of its orthorhombic structure. nih.gov
Three-Dimensional Network Architecture of ZnO₄ and AsO₄ Tetrahedra
The fundamental framework of LiZnAsO₄·H₂O is a complex, three-dimensional network constructed from corner-sharing ZnO₄ and AsO₄ tetrahedra. nih.govwikipedia.org This arrangement is analogous to the ABW type framework, a known structural class for zeolites. wikipedia.org Each zinc atom is coordinated to four oxygen atoms, forming a tetrahedron, and similarly, each arsenic atom is at the center of an AsO₄ tetrahedron. These tetrahedra link together, creating a robust, open-framework structure. nih.govwikidata.orgatamanchemicals.com This type of tetrahedral network is a common feature in various zincoarsenate and zincophosphate compounds. wikidata.orgatamanchemicals.comfishersci.noeasychem.org
Lithium Coordination Environment and Placement within the Framework
Within this tetrahedral framework, the lithium (Li⁺) cations are situated in specific locations. Research indicates that the lithium atoms are tetrahedrally coordinated. nih.govwikipedia.org They bond to three oxygen atoms belonging to the framework and one oxygen atom from a water molecule. wikipedia.org This coordination places the lithium ions within six-membered rings formed by the primary ZnO₄ and AsO₄ tetrahedra. nih.gov The mean lithium-oxygen bond distance is approximately 192 pm. nih.gov
Analysis of Channels and Secondary Building Units
The interconnection of the ZnO₄ and AsO₄ tetrahedra results in the formation of distinct channels and secondary building units (SBUs). The structure features eight-membered ring channels that extend along the nih.gov crystallographic direction. nih.gov The water molecules are located within these larger 8-ring channels. nih.gov In addition to the channels, the framework is characterized by SBUs, which are single four- and six-rings. nih.gov The lithium ions, as previously mentioned, reside within these six-rings. nih.gov
Investigation of Hydrogen Bonding Interactions and Crystallographic Parameters
Hydrogen bonding plays a role in stabilizing the structure. One of the hydrogen atoms of the water molecule forms a very weak hydrogen bond with a framework oxygen atom (O1), with a reported distance of 222 pm. nih.gov This interaction has been confirmed by infrared spectroscopy. nih.gov The hydrogen atoms of the water molecule were restrained to the water's oxygen atom (O5) at a distance of 96 pm during structural refinement. nih.gov
The crystallographic parameters for LiZnAsO₄·H₂O have been determined from powder diffraction data.
Table 1: Crystallographic Data for LiZnAsO₄·H₂O
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ (No. 33) |
| a | 10.861(1) Å / 10.86312(17) Å |
| b | 8.2955(9) Å / 8.30123(14) Å |
| c | 5.1568(5) Å / 5.16054(8) Å |
| V | 464.6 ų / 465.36 ų |
| Z | 4 |
| Temperature | 293 K |
Data sourced from multiple studies, hence the slight variations in lattice parameters. nih.govamericanelements.com
Structural Analysis of Arsenate Species in Lithium-Containing Layered Materials
Beyond crystalline hydrates, the structural role of arsenate in more complex, layered materials containing lithium provides insight into its chemical behavior and potential applications in areas like contaminant sorption.
Localization of Arsenate Reacting with Lithium in Vacant Octahedral Sites within Lithium/Aluminum Layered Double Hydroxides
Lithium/aluminum layered double hydroxides intercalated by chloride (Li/Al LDH-Cl) have been studied for their ability to sorb arsenate. americanelements.comamericanelements.comwikipedia.org These materials are formed by the intercalation of lithium cations into the host structure of gibbsite (Al(OH)₃). americanelements.com The Li⁺ ions occupy what were vacant octahedral holes within the aluminum hydroxide (B78521) layers. americanelements.comwikipedia.org
This incorporation of lithium transforms the surface, creating highly active sorption sites with a strong affinity for arsenate. americanelements.comwikipedia.org The introduction of positively charged lithium cations into the layers is a key reason for this enhanced sorption capacity compared to gibbsite alone. americanelements.com
Extended X-ray absorption fine structure (EXAFS) analysis has shown that from pH 5.0 to 9.0, arsenate reacts with both lithium and aluminum in the Li/Al LDH-Cl structure. americanelements.comwikipedia.org Crucially, the interaction between arsenate and lithium remains consistent across this pH range, while the contribution of aluminum to arsenate sorption diminishes as the pH increases above 7.0. americanelements.com This suggests that the lithium located in the octahedral sites acts as a permanent, pH-insensitive sorption site for arsenate, in contrast to the pH-sensitive sites at the aluminum layer edges. americanelements.comwikipedia.org
Vibrational Spectroscopy of Lithium Arsenate Hydrates
Vibrational spectroscopy, encompassing infrared and Raman techniques, is instrumental in identifying functional groups and understanding the bonding within hydrated this compound compounds.
Infrared (IR) spectroscopy is a powerful method for probing the vibrational modes of molecules, including the characteristic vibrations of water and hydroxyl groups, making it highly suitable for studying hydrated compounds like lithium zinc arsenate monohydrate (LiZnAsO₄·H₂O). The presence of hydrogen bonds significantly influences the IR spectrum. matanginicollege.ac.inwikipedia.org Specifically, the stretching and bending vibrations of water molecules and hydroxyl groups are sensitive to their environment and participation in hydrogen bonding.
In a hydrated crystal such as LiZnAsO₄·H₂O, the water molecules can form hydrogen bonds with the arsenate anions. These interactions would be reflected in the IR spectrum. The O-H stretching vibrations of 'free' or non-hydrogen-bonded hydroxyl groups typically appear in the region of 3650-3584 cm⁻¹. matanginicollege.ac.in However, when hydrogen bonding is present, these stretching bands shift to lower frequencies (typically 3550-3200 cm⁻¹), broaden, and often increase in intensity. matanginicollege.ac.in The magnitude of this shift is correlated with the strength of the hydrogen bond; stronger bonds result in a greater shift to lower wavenumbers. matanginicollege.ac.in
Table 1: Expected Infrared Spectral Features for Hydrogen Bonding in a Hydrated Arsenate
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-H-Bonded) | Expected Shift with H-Bonding |
| O-H Stretch | 3650-3584 | Shift to lower frequency (e.g., 3550-3200) |
| H-O-H Bend | ~1600-1650 | Shift to higher or lower frequency |
| As-O Stretch | Varies | Can be perturbed by H-bonding |
Data based on general principles of infrared spectroscopy. matanginicollege.ac.inreadthedocs.ioresearchgate.net
Raman spectroscopy is highly effective for the in-situ identification of arsenate minerals due to the strong Raman scattering of the arsenate (AsO₄³⁻) group. The As-O bond's high polarizability results in intense and characteristic Raman peaks. researchgate.net The primary diagnostic feature for the arsenate anion is the symmetric stretching vibration (ν₁) of the AsO₄ tetrahedron, which typically appears as a very strong, sharp peak in the 800-880 cm⁻¹ region. unict.itgeoscienceworld.org
In various arsenate minerals, the exact position of the ν₁ peak and the presence of other bands corresponding to antisymmetric stretching (ν₃), and bending modes (ν₂ and ν₄) can provide information about the specific mineral phase and its cationic constituents. For example, in the mineral tsumcorite, PbZn₂(AsO₄)₂·2H₂O, the As-O stretching modes are observed at 870, 827, and 734 cm⁻¹. geoscienceworld.org In carminite, a lead-iron arsenate, AsO₄ vibrational frequencies are found at 850, 810, and multiple other positions. unict.it The introduction of protonation, as in (AsO₃OH)²⁻ groups, can further complicate the spectra, introducing additional bands. geoscienceworld.org
While specific Raman studies on simple this compound minerals are not detailed in the provided search results, the characteristic arsenate peaks would be expected in any lithium-containing arsenate mineral. For instance, in a hypothetical lithium-containing arsenate mineral, one would anticipate a strong ν₁ (AsO₄)³⁻ symmetric stretching band in the 800-880 cm⁻¹ range. The precise position and any splitting of this peak would be influenced by the coordination environment of the arsenate group, including its interaction with lithium ions. The lower frequency region below 600 cm⁻¹ would contain the bending vibrations of the arsenate group as well as lattice modes involving the Li-O bonds.
Table 2: Characteristic Raman Peaks for the Arsenate Group in Minerals
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν₁ (AsO₄)³⁻ | 800 - 880 | Symmetric Stretch (Strong, Sharp) |
| ν₃ (AsO₄)³⁻ | 770 - 870 | Antisymmetric Stretch (Variable Intensity) |
| ν₄ (AsO₄)³⁻ | ~300 - 500 | Bending Mode |
| ν₂ (AsO₄)³⁻ | ~300 - 400 | Bending Mode |
Data synthesized from studies on various arsenate minerals. unict.itgeoscienceworld.orgscispace.com
Infrared Spectroscopy for Confirmation of Hydrogen Bonding in LiZnAsO₄·H₂O
X-ray Absorption Spectroscopy in Lithium-Arsenate Interactions
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure around a particular element. It is especially useful for studying the sorption mechanisms of ions at mineral-water interfaces.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been employed to elucidate the molecular-level interactions of arsenate with lithium/aluminum layered double hydroxides (Li/Al-LDHs). These materials show a high affinity for arsenate, and EXAFS provides direct evidence of the bonding mechanisms. nih.govrsc.org
Studies on arsenate sorption on Li/Al-LDH intercalated by chloride (Li/Al-LDH-Cl) have shown that arsenate forms inner-sphere complexes with the LDH structure. nih.govcapes.gov.br The EXAFS analysis at the As K-edge reveals the coordination environment of the sorbed arsenic atoms. The results indicate that the arsenate ion bonds not only to the aluminum at the edges of the Al(OH)₃ layers but also directly to the lithium ions situated in the vacant octahedral sites within these layers. nih.govcapes.gov.br This dual-site bonding contributes to the high sorption capacity of Li/Al-LDHs for arsenate. rsc.orgcapes.gov.br
The EXAFS data can distinguish between different bonding geometries. For example, As-Fe distances derived from EXAFS have been used to identify binuclear bidentate and monodentate mononuclear complexes of arsenate on other sorbents. acs.org In the case of Li/Al-LDHs, the intensity of the As(V)-Al shells in the EXAFS spectra was found to decrease with increasing pH, indicating that the complexation between arsenate and aluminum is pH-sensitive. nih.govcapes.gov.br In contrast, the interaction with the intercalated lithium cations provides permanent sorption sites that are less sensitive to pH changes. nih.govcapes.gov.br This insight, derived from EXAFS, explains the superior performance of Li/Al-LDHs in removing arsenate from water compared to materials like gibbsite, which lacks these lithium sorption sites. rsc.org
Table 3: Summary of EXAFS Findings for Arsenate Sorption on Li/Al-LDH
| Interacting Atoms | Key Finding | Implication |
| As(V) - Al | pH-sensitive complex formation | Sorption at edge sites is dependent on solution pH. |
| As(V) - Li | Reaction with intercalated Li⁺ | Permanent, pH-insensitive sorption sites enhance capacity. |
Data based on EXAFS studies of arsenate sorption on Li/Al-LDHs. nih.govcapes.gov.br
Compound Information
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.
Computational Chemistry and Theoretical Investigations of Lithium Arsenate Behavior
Density Functional Theory (DFT) Studies on Arsenate Adsorption at Interfaces with Lithium-Related Materials
DFT studies have been instrumental in elucidating the mechanisms of arsenate adsorption on mineral surfaces. While much of this research focuses on environmentally relevant metal oxides like hydrated alumina (B75360), the findings provide a fundamental basis for understanding how the arsenate anion forms complexes at solid-liquid interfaces, a process that is also relevant in systems containing lithium. Atomistic modeling allows for a molecular-level understanding of these interactions, which can be difficult to obtain through experimental methods alone. mdpi.comsemanticscholar.org
Theoretical modeling using DFT has been applied to investigate the formation of inner-sphere complexes between the arsenate anion and hydrated alumina surfaces. mdpi.com Experimental studies often suggest that arsenate preferentially binds to alumina in a bidentate binuclear (BB) fashion, where two of the arsenate's oxygen atoms each bond to a different aluminum atom on the surface. mdpi.comresearchgate.net
DFT calculations support this preference for the BB configuration. However, these computational models reveal that the optimized geometries are distorted from the ideal tetrahedral shape of the arsenate anion. mdpi.comresearchgate.net This distortion suggests that steric factors, beyond simple coordination arguments, play a significant role in the reactivity and geometry of the adsorbed complex. mdpi.comresearchgate.net Specifically, analysis of the surface oxygen-arsenic-surface oxygen (O_surf–As–O_surf) bond angle shows that the most favorable adsorption configurations are those where this angle is closest to the ideal tetrahedral angle of 109.5°. mdpi.comresearchgate.net
Further analysis of bond distances from these models provides data that can be compared with experimental results like those from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. mdpi.com
| Bond | Source | Distance (Å) |
|---|---|---|
| As(V)–O_surf | EXAFS (α-alumina, gibbsite) | 1.68 ± 0.02 |
| As(V)–O_surf | EXAFS (γ-alumina) | 1.69 ± 0.01 |
| As–O_cluster | DFT Cluster Model | In agreement with experimental |
| Al–As (inner-sphere) | DFT Study | ~3.2 |
In computational studies of surface adsorption, two primary types of models are used: small cluster models and periodic slab models. mdpi.com
Cluster Models: These use a small, finite number of atoms to represent the mineral surface. They are computationally less expensive but may not fully capture long-range interactions or the rigidity of the bulk material. mdpi.comsemanticscholar.org
Periodic Slab Models: These use a repeating unit cell to represent an infinite surface, providing a more realistic depiction of the mineral structure and its electronic properties. nih.gov
When comparing the results of arsenate adsorption on hydrated alumina using both approaches, studies report that the two models yield results that differ both qualitatively and quantitatively. mdpi.comresearchgate.net These differences are attributed to the inherent rigidity of the periodic slab model compared to the more flexible cluster model, as well as the influence of steric factors which are represented differently in each model. mdpi.comresearchgate.net For instance, one study noted that while both cluster and periodic models for arsenate adsorption on an iron-based system showed agreement with EXAFS bonding patterns, the periodic surface model showed more precise bond distance agreement. mdpi.com This highlights the importance of model selection in computational studies and suggests that periodic slab models may offer a more accurate representation for certain properties.
Modeling Inner-Sphere Complex Geometries of Arsenate on Hydrated Alumina Surfaces and Steric Factor Influence
Theoretical Analysis of Bonding and Electronic Structure within Arsenate Anions in Lithium Environments
The bonding within an isolated arsenate anion (AsO₄³⁻) consists of a central arsenic atom in a +5 oxidation state surrounded by four oxygen atoms in a tetrahedral geometry. wikipedia.org Resonance effects distribute the -3 charge across all four oxygen atoms. wikipedia.org The presence of counter-ions, such as lithium (Li⁺), in the crystal lattice or in solution significantly influences the anion's electronic structure and bonding.
In a lithium environment, such as in solid lithium arsenate (Li₃AsO₄), strong ionic bonds form between the positively charged lithium cations and the negatively charged oxygen atoms of the arsenate anion. This interaction alters the distribution of electron density within the anion. Computational studies on lithium-ion conductors show that the charge of the anion framework and the coordination environment around the lithium ion are critical factors that determine properties like ion migration barriers. chemrxiv.org
Reactivity and Chemical Transformations of Lithium Arsenate Containing Systems
General Chemical Characteristics of Arsenate Compounds in Reactive Environments
Arsenate [AsO₄³⁻], the anion component of arsenate salts like lithium arsenate, exhibits moderately oxidizing characteristics in chemical reactions. wikipedia.orgamericanelements.com The arsenic atom in the arsenate ion is in the +5 oxidation state, its highest possible state. wikipedia.orgnih.gov This allows it to act as an electron acceptor. The standard electrode potential for the reduction of arsenate to arsenite (the +3 oxidation state) is +0.56 V, quantifying its capacity as a moderate oxidizing agent. wikipedia.org
In various environments, the reactivity of arsenate is influenced by conditions such as the oxidation-reduction potential and pH. mst.dk Under oxidizing conditions, which are typical in oxygenated waters, the pentavalent arsenate (AsV) form is predominant and stable. nih.govmst.dk Conversely, under reducing (anoxic) conditions, it is more likely to be reduced to the trivalent arsenite (AsIII) form. nih.govmst.dk This characteristic is fundamental to its environmental transformations and reactivity. Due to having a similar atomic radius and the same valency as phosphorus, arsenate exhibits reactivity comparable to that of phosphate (B84403) in many chemical and biochemical processes. wikipedia.org
Mechanistic Studies of Arsenate Sorption on Lithium-Modified Surfaces
The interaction between arsenate and lithium-modified surfaces, particularly lithium/aluminum layered double hydroxides (Li/Al LDHs), is a subject of detailed mechanistic study. These studies reveal a complex, pH-dependent sorption process. capes.gov.brnih.gov Layered double hydroxides are materials with high anion exchange capacity and large surface areas, making them effective adsorbents for oxyanions like arsenate. cambridge.orgiwaponline.com
Research employing sorption isotherms and extended X-ray absorption fine structure (EXAFS) spectroscopy has elucidated the specific binding mechanisms of arsenate on Li/Al LDH intercalated with chloride (Li/Al LDH-Cl). capes.gov.brnih.gov These studies show that arsenate binds to the LDH structure by forming inner-sphere complexes. The sorption process involves two distinct types of reaction sites within the LDH structure: one that is sensitive to pH changes and one that is not. capes.gov.brnih.gov
Specifically, arsenate reacts with aluminum (Al) sites at the edges of the aluminum hydroxide (B78521) [Al(OH)₃] layers and also with lithium (Li) ions situated in otherwise vacant octahedral sites within these layers. capes.gov.brnih.gov The complexation between arsenate and the aluminum sites is notably pH-sensitive. As the pH of the system increases, the intensity of the As(V)-Al spectral shells decreases, indicating the formation of fewer arsenate-aluminum complexes at higher pH levels. capes.gov.brnih.gov In contrast, the intercalated lithium cations can serve as permanent sorption sites, contributing to the high affinity of the LDH surface for arsenate. capes.gov.brnih.gov
Interactive Data Table: pH Effect on Arsenate Sorption by Li/Al LDH-Cl
| pH Range | Sorption Behavior | Dominant Interaction Mechanism |
| 4.0 - 7.0 | pH-Sensitive | Complexation with both Al and Li sites; Al-complexation decreases as pH rises. capes.gov.brnih.gov |
| > 7.0 | pH-Insensitive | Sorption primarily attributed to permanent charge sites, likely Li-related. capes.gov.brnih.gov |
Ion Exchange Phenomena Involving Lithium and Arsenate Ions
Cationic Ion Exchange in Lithium Arsenate Hydrate (B1144303) Synthesis
Cationic exchange refers to the process where positively charged ions on a solid surface are replaced by other cations from a solution. This technique is a potential pathway for the synthesis of complex crystalline structures.
While ion exchange is a versatile synthesis method, the primary documented route for the formation of lithium zinc arsenate (α-LiZnAsO₄) and its hydrated form, LiZnAsO₄·H₂O, is direct hydrothermal synthesis. rsc.orgrsc.orgresearchgate.net This method involves reacting aqueous solutions of arsenic acid (H₃AsO₄), zinc nitrate (B79036) (Zn(NO₃)₂), and lithium hydroxide (B78521) (LiOH) under specific temperature and pressure conditions. rsc.orgrsc.org Research into the synthesis of a microporous variant, LiZnAsO₄·H₂O, also points to its formation from a system of LiOH–Zn(NO₃)₂–H₃AsO₄–H₂O at low temperatures in neutral to slightly acidic solutions. researchgate.net
Although some open-framework zincophosphate/arsenate materials are known to undergo ion-exchange reactions, specific evidence for the synthesis of LiZnAsO₄·H₂O via a cationic exchange of sodium for lithium is not prominently featured in available scientific literature. acs.org The viability of such an exchange would depend on the relative ionic radii and hydration enthalpies of Li⁺ and Na⁺, as well as the specific crystal structure of the precursor material.
Anionic Exchange Mechanisms for Arsenate Removal in Lithium-Incorporated Adsorbents
Anionic exchange involves the replacement of negatively charged ions and is a principal mechanism for removing contaminants like arsenate (AsO₄³⁻) from water. Lithium-incorporated materials have shown significant promise in this area.
Lithium/Aluminum Layered Double Hydroxides (Li/Al LDHs) have demonstrated exceptional capability in removing arsenate from aqueous solutions. Their performance is significantly superior to related materials like gibbsite, with a sorption maximum for arsenate that is approximately six times higher. researchgate.net
The enhanced sorption is attributed to the unique structure of the Li/Al LDH, which contains two distinct types of reaction sites for arsenate. researchgate.net
pH-Sensitive Sites: These are located at the edges of the aluminum hydroxide (Al(OH)₃) layers. Arsenate sorbs to these sites by reacting with aluminum. This interaction is sensitive to pH, with effectiveness decreasing as pH increases. researchgate.netugr.es
Permanent Sorption Sites: The crucial feature of these LDHs is the presence of lithium cations intercalated within the vacant octahedral sites of the Al(OH)₃ layers. researchgate.netugr.es These intercalated Li⁺ ions create permanent, positively charged sorption sites that are not sensitive to pH changes, particularly in ranges above pH 7.0. researchgate.net This structural modification gives the material a high and constant affinity for arsenate anions across a broader pH spectrum. researchgate.netugr.es
The process of intercalating LiCl into the aluminum hydroxide structure is what transforms the surface, creating these highly effective and permanent sorption sites for arsenate. researchgate.net
| Parameter | Observation | Reference |
|---|---|---|
| Sorption Capacity Comparison | Sorption maximum for arsenate is ~6 times higher on Li/Al LDH-Cl than on gibbsite. | researchgate.net |
| pH Sensitivity | Sorption is pH-sensitive from pH 4.0-7.0 and insensitive above pH 7.0. | researchgate.net |
| Sorption Sites | Two types: pH-sensitive Al sites at layer edges and permanent Li sites within layers. | researchgate.netugr.es |
| Role of Lithium | Intercalated Li⁺ cations serve as permanent sorption sites, enhancing affinity for arsenate. | researchgate.netugr.es |
Ion exchange resins are widely used for the removal of anionic contaminants, including arsenate (As⁵⁺). rsc.org Strong base anion (SBA) exchange resins, often supplied in chloride form, are typically effective for this purpose. rsc.org However, arsenate is a weakly ionic species, meaning its removal can be outcompeted by other, more strongly ionic anions present in the water, such as sulfates. rsc.orgrsc.org The typical selectivity order of SBA resins can limit arsenate capacity in sulfate-rich waters. rsc.org
The relative affinity of common ions on strong base anion resins often follows this general sequence: Sulfate > Arsenate > Nitrate > Chloride rsc.org
To enhance selectivity and capacity, specialized resins have been developed:
Iron-Infused Resins: Products such as FerrIX™ A33E are anion resins infused with iron oxide. The iron complexes with both trivalent and pentavalent arsenic, improving removal efficiency down to very low concentrations (<2 ppb). acs.org
Polymer-Supported Hydrated Ferric Oxide: These materials involve impregnating polymer supports with nano-particles of hydrated ferric oxide (HFO). This combines the excellent sorption properties of HFO with the superior mechanical strength and handling of polymer resins, creating a highly selective medium for arsenic removal that performs well despite the presence of competing ions like chlorides and sulfates. sci-hub.se
Weak-Base Anion Resins: These have also been investigated and can show good selectivity for arsenate over common ions like chloride and nitrate. However, their capacity can be more dependent on the pH of the solution, with lower pH values generally being more favorable. mdpi.com
| Resin Type | Mechanism | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Strong Base Anion (SBA) | Standard Anion Exchange | Effective over a wide pH range. | Low selectivity; competition from other anions like sulfate. | rsc.orgrsc.org |
| Iron-Infused Anion Resin | Complexation with iron oxide | High selectivity for arsenic (As(III) & As(V)); can achieve very low effluent levels. | Specialized media. | acs.org |
| Polymer-Supported HFO | Adsorption on hydrated ferric oxide nanoparticles | High capacity and selectivity; good mechanical strength. | Specialized media. | sci-hub.se |
| Weak-Base Anion Resin | Anion Exchange | Can be selective for arsenate over other anions. | Performance is often more pH-dependent. | mdpi.com |
Advanced Materials Science Research Directions for Lithium Arsenates
Development of Nanoporous Zeotype Structures Incorporating Arsenate for Advanced Applications
The development of advanced materials often involves the creation of porous structures at the nanoscale, which can endow materials with unique properties suitable for a range of industrial applications. Among these, zeotype structures, which are crystalline materials with a framework structure enclosing cavities and channels of molecular dimensions, have garnered significant attention. The incorporation of arsenate ions (AsO₄³⁻) into these frameworks is a promising research direction for creating novel nanoporous materials.
Exploration of Arsenate-Containing Zeotype Structures for Hydrogen Storage and Other Industrial Applications
Nanoporous materials are at the forefront of research for applications such as molecular sieves, catalysts, and gas separation and storage. researchgate.net Traditional zeolites are typically based on silicates and aluminosilicates. researchgate.net However, research has expanded to include other framework constituents to tailor the properties of these materials. Arsenate compounds, which contain the arsenate ion, are being explored in this context. americanelements.comamericanelements.com
A notable advancement in this area comes from researchers at the University of Southampton and the University of Bath. They have successfully synthesized a new class of lightweight, structurally complex, nanoporous zeotype structures by combining barium hydroxide (B78521) with arsenate. americanelements.comamericanelements.com These materials are constructed primarily from Be(OH)₄ tetrahedra linked through hydroxide bridges, forming novel cage types. researchgate.net The incorporation of arsenate into the framework contributes to the creation of some of the most structurally intricate nanoporous materials discovered. researchgate.net
These arsenate-containing zeotypes exhibit very low densities, ranging from 1.12 to 1.37 g/cm³, and possess high theoretical porosities of 63-68% of their total volume. researchgate.net This results in exceptionally high total specific pore volumes of up to 0.60 cm³/g. researchgate.net Such properties make them potentially beneficial for hydrogen storage, an application where high porosity and low density are critical for achieving high gravimetric and volumetric storage capacities. researchgate.netresearchgate.net The principle of using lightweight elements and creating high surface area porous structures is a key strategy in developing materials for adsorptive hydrogen storage. researchgate.net
While much of the foundational research has utilized other metal arsenates, the principles underlying the synthesis of these porous frameworks could potentially be extended to include lithium arsenate. The use of lithium, being the lightest metal, is of particular interest in applications where weight is a critical factor, such as in hydrogen storage materials. researchgate.net The development of lithium-containing zeolites, such as Li-ABW, from various sources has been a subject of research, indicating the feasibility of incorporating lithium into zeolitic frameworks. researchgate.net
This compound as a Precursor in Novel Material Synthesis
This compound (Li₃AsO₄) serves as a valuable precursor material in the synthesis of other advanced materials, leveraging the presence of both lithium and arsenic in its structure. Its chemical reactivity allows for its transformation into compounds with properties tailored for specific high-technology applications.
Utilization of this compound for the Production of Lithium Arsenide for Solid-State Battery Applications
One of the significant applications of this compound as a precursor is in the production of lithium arsenide (Li₃As). Lithium arsenide is a binary compound that has attracted considerable interest for its potential use in solid-state batteries. ontosight.ai The synthesis of Li₃As can be achieved through various methods, including the reduction of this compound in an electric furnace.
Lithium arsenide is being investigated as a material for solid-state ionics due to its high ionic conductivity. This property is a critical requirement for solid-state electrolytes, which are a key component of all-solid-state batteries. These batteries are considered a next-generation energy storage technology with the potential for higher energy density and improved safety compared to conventional lithium-ion batteries that use liquid electrolytes. acs.org
The properties of lithium arsenide make it a subject of study in materials science, particularly concerning its anisotropic chemical bonds which can influence ion mobility. researchgate.net Research into compounds like lithium arsenide is part of a broader effort to develop new solid electrolytes with high ionic conductivity at room temperature. acs.org While lithium arsenide itself exhibits semi-metallic behavior with high electronic conductivity, which is not ideal for an electrolyte, its study provides valuable insights into the behavior of lithium ions in solid-state structures. researchgate.net The understanding gained from materials like Li₃As contributes to the design of new solid electrolytes, potentially through modification of its structure or composition to suppress electronic conductivity while maintaining high lithium-ion mobility.
The electrochemical performance of arsenic-containing anodes has been a subject of research, with studies showing that arsenic can be a promising high-capacity anode material for lithium-ion batteries. researchgate.net The lithiation of arsenic-based materials involves the formation of lithium arsenide phases. researchgate.netnih.gov Therefore, the synthesis of lithium arsenide from a readily available precursor like this compound is a relevant pathway for producing materials for advanced battery applications.
Environmental Chemistry Research Involving Lithium Arsenates
Fundamental Knowledge of Arsenate Sorption on Lithium/Aluminum Layered Double Hydroxides
The study of arsenate sorption on lithium/aluminum layered double hydroxide (B78521) intercalated by chloride (Li/Al LDH-Cl) provides crucial insights into the mechanisms of arsenic removal from aqueous environments. capes.gov.brnih.govacs.org Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) that can be natural or synthetic and are noted for their high surface area and anion exchange capacity. iwaponline.com Research has focused on understanding the reaction between arsenate and Li/Al LDH-Cl to reveal how its structure contributes to arsenate sorption. capes.gov.brnih.gov
The superior performance of Li/Al LDH-Cl in adsorbing arsenate compared to materials like gibbsite is attributed to its unique structural properties. acs.org The intercalation of lithium chloride into the aluminum hydroxide (Al(OH)₃) layers creates a layered double hydroxide structure with distinct advantages for capturing arsenate. acs.org Spectroscopic and isotherm studies have been employed to examine these reactions in detail, demonstrating that Li/Al LDH-Cl possesses a significantly higher sorption maximum for arsenate than gibbsite. capes.gov.brnih.gov This enhanced capability is largely due to the presence of two different types of reaction sites within the LDH structure that participate in the sorption process. capes.gov.bracs.org
The enhanced sorption of arsenate by Li/Al LDH-Cl is primarily due to the creation of an exposed, positively charged surface. capes.gov.brnih.gov This positive charge results from the intercalation of lithium (Li⁺) cations into the vacant octahedral holes within the aluminum hydroxide (Al(OH)₃) layers. acs.org This structural modification transforms the Al(OH)₃ surface into highly active sorption sites with a strong affinity for the negatively charged arsenate anions. acs.org
The intercalated lithium cations essentially create permanent sorption sites that are not solely dependent on the pH of the solution. capes.gov.brnih.gov Extended X-ray absorption fine structure (EXAFS) analysis confirms that arsenate sorbed on Li/Al LDH reacts not only with the aluminum at the edges of the Al(OH)₃ layers but also directly with the lithium located in the octahedral sites. capes.gov.brnih.gov This dual-site interaction, particularly the permanent positive charge contributed by lithium, is a key factor for the superior sorption capability of Li/Al LDH-Cl compared to gibbsite, which lacks these intercalated cations. capes.gov.brnih.gov
The sorption capacity and behavior of arsenate on Li/Al LDH-Cl are influenced by pH. Isotherm studies show that the sorption maximum of Li/Al LDH-Cl for arsenate is approximately six times higher than that of gibbsite. capes.gov.brnih.gov
| Adsorbent | Maximum Arsenate Adsorption (mg g⁻¹) | Reference |
|---|---|---|
| Li/Al LDH-Cl | 24.19 | |
| Gibbsite | 3.86 |
The sorption of arsenate onto Li/Al LDH-Cl exhibits a distinct pH-sensitive behavior. capes.gov.brnih.gov The amount of sorbed arsenate generally decreases as the pH increases. acs.org Specifically, sorption is highly sensitive to pH changes in the range of 4.0 to 7.0. capes.gov.brnih.govacs.org In this range, both the lithium and aluminum sites are believed to participate in arsenate sorption. acs.org
Contribution of Exposed Positive Charge Surface of Li/Al LDH to Arsenate Sorption
Mechanisms of Arsenic Adsorption and Mobility in Lithium-Associated Geochemical Environments
In natural geochemical environments, the mobility and adsorption of arsenic are complex processes influenced by various factors, including the presence of lithium. Lithium-rich brines and groundwaters, often found in sedimentary basins and salars, can also be enriched in arsenic. researchgate.netcohife.org.arlsu.edu The geochemical mechanisms governing arsenic's fate in these systems involve water-rock interactions, mineral weathering, redox conditions, and competitive adsorption.
Arsenic is primarily released from rocks containing arsenic-bearing minerals through weathering. In lithium-associated environments, such as the brines of Salar de Olaroz in Argentina, high concentrations of lithium are often linked to hydrothermal fluids interacting with lithium-rich volcanic rocks and sediments. cohife.org.ar These same processes can mobilize arsenic. The mobility of arsenic is further governed by its speciation, which is sensitive to the redox potential (Eh) and pH of the environment. lyellcollection.orgmdpi.com In oxidizing conditions, arsenate (As(V)) is the dominant form, while in reducing environments, arsenite (As(III)) prevails. mdpi.com
Q & A
Q. What established protocols ensure reproducible synthesis of high-purity lithium arsenate in laboratory settings?
this compound is synthesized via the reaction of lithium hydroxide (LiOH) with arsenic acid (H₃AsO₄) under controlled stoichiometric ratios. Key steps include:
- Purification of reactants to minimize impurities (e.g., trace metals).
- Gradual addition of LiOH to H₃AsO₄ in aqueous solution at 60–80°C with continuous stirring.
- Crystallization via slow evaporation or solvent diffusion to obtain white crystalline products. Post-synthesis characterization using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures phase purity and stoichiometric accuracy .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
Core methodologies include:
- XRD : Confirms crystallinity and phase identity by matching diffraction patterns to reference databases.
- Scanning Electron Microscopy (SEM) : Visualizes crystal morphology and detects surface defects.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies As-O and Li-O bonding signatures.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways. These techniques collectively validate structural integrity and reproducibility .
Q. How can researchers mitigate arsenic contamination risks during experimental handling of this compound?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Implement waste neutralization protocols (e.g., precipitation with Fe³⁺/Ca²⁺ to immobilize soluble arsenic).
- Regularly monitor laboratory air/water systems for arsenic levels using atomic absorption spectroscopy (AAS) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in arsenic sorption efficiencies of lithium/aluminum layered double hydroxides (Li/Al-LDHs) across varying pH conditions?
Discrepancies in sorption data (e.g., pH-dependent arsenate binding) require:
- In-situ spectroscopic analysis : X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) to probe local coordination of arsenic on Li/Al-LDH surfaces.
- Controlled replication studies : Systematic variation of interlayer anions (e.g., Cl⁻ vs. CO₃²⁻) to isolate competing ion effects.
- Surface charge modeling : Zeta potential measurements to correlate pH-dependent sorption with electrostatic interactions .
Q. How can mechanistic studies clarify lithium’s role in mitigating arsenic-induced oxidative stress in biological systems?
- In vitro cellular models : Treat arsenic-exposed cell lines (e.g., HEK293 or HepG2) with lithium salts, then quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA).
- Gene expression profiling : Use qPCR or RNA-seq to assess lithium’s impact on apoptosis-related genes (e.g., Bcl-2, Bax) and antioxidant pathways (e.g., Nrf2/ARE).
- Metabolomic analysis : LC-MS/MS to track glutathione levels and arsenic biotransformation products (e.g., monomethylarsonous acid) .
Q. What methodologies address discrepancies in this compound’s environmental mobility predictions under redox-varying conditions?
- Geochemical modeling : Use PHREEQC or Visual MINTEQ to simulate arsenic leaching under oxidizing vs. reducing scenarios, incorporating Li⁺ ion activity coefficients.
- Column leaching experiments : Pack soil columns with this compound-spiked matrices and monitor effluent arsenic speciation via HPLC-ICP-MS.
- Synchrotron-based techniques : Micro-XANES to map arsenic oxidation states in heterogeneous environmental samples .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Document reactant sources, purity grades, and synthesis conditions (e.g., temperature, stirring rate) in detail.
- Include positive/negative controls (e.g., arsenic-only and lithium-only treatments) in biological assays.
- Share raw data (e.g., XRD spectra, sorption isotherms) in supplementary materials to enable cross-validation .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression models : Fit IC₅₀ curves using four-parameter logistic equations.
- Multivariate analysis : Principal Component Analysis (PCA) to disentangle synergistic effects of lithium and arsenic on cellular endpoints.
- Uncertainty quantification : Monte Carlo simulations to propagate errors from instrumental measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
